9-Benzyladenine
Overview
Description
9-Benzyladenine is a bioactive chemical.
Mechanism of Action
Target of Action
9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of this compound are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .
Mode of Action
This compound interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell division and growth. By acting as a cytokinin, this compound influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that this compound is extensively N1-oxidised by animal hepatic microsomes .
Result of Action
The result of this compound’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .
Biochemical Analysis
Biochemical Properties
9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of this compound shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of this compound content from the basal to the apical segment .
Subcellular Localization
It is known that at least a part of cytokinin perception, which includes this compound, occurs in the endoplasmic reticulum .
Properties
IUPAC Name |
9-benzylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHCSNNEUHXNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195371 | |
Record name | 9-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4261-14-7 | |
Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Benzyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Benzyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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